PMPMEase-IN L-28 is a novel inhibitor of prenylated methylated protein methyl esterase (PMPMEase), a key enzyme in the reversible methylation/demethylation step in the protein prenylation pathway.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antagonist at the mitochondrial (peripheral) benzodiazepine receptor (translocator protein, TSPO). Acts as a chemosensitizer of tumor cells to a wide range of chemotherapeutic agents. Benzodiazepines bind two types of receptors, the central γ-aminobutyric acid A receptor and the peripheral translocator protein (TSPO). PK 11195 binds the peripheral benzodiazepine receptor, TSPO, with selectivity and high affinity (Ki = 3.1 nM in cerebellum, 4.1 nM in spinal cord). PK 11195, which lacks the 7-member heterocycle of diazepines, blocks binding of typical benzodiazepines to TSPO. In addition, the binding of labeled PK 11195 to tissues is used to detect the presence of TSPO by various methods. PK 11195 has been used to study the ligand binding site of the B. cereus TSPO. PK11195 is a 2‑Phenylindolylglyoxylyldipeptide Murine Double Minute (MDM)2/Translocator Protein (TSPO) Dual Inhibitor, and is potentially useful for the Treatment of Gliomas. PK-11195 binds selectively to the peripheral benzodiazepine receptor (PBR) (also known as the mitochondrial 18 kDa translocator protein or TSPO). It is one of the most commonly used PBR ligands due to its high affinity for the PBR in all species. [11C](R)-PK11195 has been used in positron emission tomography (PET) scanning to visualize brain inflammation in patients with neuronal damage..
PK11000 is an anti-p53 drug. Note: Many vendors mistakenly are selling this drug as PK11007, which CAS# is 874146-69-7. (see our web page: https://medkoo.com/products/36570).
PKI-166 is an ATP-competitive inhibitor of the EGF receptor (EGFR; IC50 = 0.0007 µM for the intracellular kinase domain). It is selective for the EGFR intracellular kinase domain over the serine/threonine kinases PKCα and Cdc2/cyclin B (IC50s = >100 and 78 µM, respectively), as well as FLK, c-Met, and Tek (IC50 = >1 µM for all), but does inhibit c-Src, c-Abl, VEGFR2/KDR, FLT1, and c-Kit (IC50s = 0.103, 0.028, 0.327, 0.962, and 2.21 µM, respectively). PKI-166 prevents phosphorylation of EGFR induced by EGF in L3.6pl pancreatic cancer cells in a concentration-dependent manner. It enhances the cytotoxicity of gemcitabine in L3.6pl cells and reduces tumor growth and metastasis and increases survival in an L3.6pl mouse xenograft model when administered alone at a dose of 100 mg/kg per day with additive effects on these parameters when administered in combination with gemcitabine. PKI-166 also reduces tumor growth and inhibits angiogenesis in an SN12-PM6 human renal cell carcinoma mouse orthotopic model. PKI166 is an experimental, reversible inhibitor of epidermal growth factor receptor tyrosine kinase.
PKF050-638 is a HIV-1 Rev inhibitor. It acts by interfering with the CRM1-mediated nuclear export and specifically inhibiting Rev-dependent luciferase reporter gene expression.
PKR-IN-C51 is a protein kinase R (PKR) inhibitor. It acts by correcting the aberrant splicing of MBNL1-dependent pre-mRNAs in DM1 cells without affecting the splicing pattern in normal non-DM1 cells..